molecular formula C7H6ClNO5S B094077 4-Methoxy-2-nitrobenzenesulfonyl Chloride CAS No. 18092-54-1

4-Methoxy-2-nitrobenzenesulfonyl Chloride

Cat. No. B094077
CAS RN: 18092-54-1
M. Wt: 251.64 g/mol
InChI Key: OGHAPVZVXLHURO-UHFFFAOYSA-N
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Description

4-Methoxy-2-nitrobenzenesulfonyl Chloride is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds and has potential applications in medicinal chemistry. It is related to a family of compounds that are used for the synthesis of chromones, quinolines, and sulfonamide derivatives, which have shown promise as therapeutic agents for diseases like Alzheimer's .

Synthesis Analysis

The synthesis of compounds related to 4-Methoxy-2-nitrobenzenesulfonyl Chloride often involves the reaction of methoxybenzoyl chlorides or nitrobenzoyl chlorides with other organic substrates. For instance, the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with 2-nitrobenzoyl chlorides leads to functionalized 4-hydroxyquinolines . Similarly, the reaction of 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution yields N-(4-methoxyphenethyl)-4-methylbenzensulfonamide, which can be further modified to produce a series of new sulfonamides .

Molecular Structure Analysis

The molecular structure of compounds derived from 4-Methoxy-2-nitrobenzenesulfonyl Chloride can be characterized by spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR. For example, N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide, a related compound, has a V-shaped conformation with the methoxy and acetyl groups being roughly coplanar with their attached benzene rings .

Chemical Reactions Analysis

4-Methoxy-2-nitrobenzenesulfonyl Chloride and its derivatives participate in various chemical reactions. For instance, 4-nitropyridine N-oxide reacts with p-nitrobenzenesulfenyl chloride to yield a range of products including chloropyridinium chloride and pyridine derivatives . Additionally, 2,4-dinitrobenzenesulfonamides, which can be derived from 4-Methoxy-2-nitrobenzenesulfonyl Chloride, can be alkylated to give N,N-disubstituted sulfonamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methoxy-2-nitrobenzenesulfonyl Chloride derivatives can be deduced from their structural characterization. For example, the polymer derived from 4-nitrobenzenesulfonyl chloride exhibits photoluminescence and has a band gap of 2.16 eV, indicating its potential use in electronic applications . The crystal structure of N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide reveals intermolecular hydrogen bonding, which contributes to its solid-state properties .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : It is utilized in the preparation of 3-amino-4-hydroxybenzenesulfonamide precursors for “Acid Alizarin Violet N” derivatives. This involves chlorosulfonation of 2-nitroanisole, conversion into benzenesulfonamide, and further complex chemical reactions (Katritzky et al., 1993).

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : It improves the detection of estrogens in biological fluids. When used as a derivatization reagent, it increases detection responses significantly, aiding in the diagnosis of fetoplacental function (Higashi et al., 2006).

  • Preparation of Secondary Amines : It is key in the transformation of primary amines into secondary amines via 2-nitrobenzenesulfonamides. This process is crucial in synthesizing various organic compounds (Kurosawa et al., 2003).

  • Solid-Phase Synthesis : It serves as an intermediate in chemical transformations, including rearrangements to yield diverse privileged scaffolds. This has applications in combinatorial chemistry and drug discovery (Fülöpová & Soural, 2015).

  • Condensation Reactions in Organic Chemistry : It's involved in the synthesis of abnormal condensation products of pyrimidine derivatives. This has implications in the development of new medicinal compounds (Okui et al., 1972).

  • Development of Analytical Methods : It's used in the synthesis of 4-alkylsulfanyl-indazole derivatives, illustrating its role in developing new analytical and synthetic methodologies (Kouakou et al., 2015).

  • Quantitative Analysis in HPLC : It is a novel reagent for high-performance liquid chromatography (HPLC) with pre-column UV derivatization, enhancing the quantification of biological samples (Wang et al., 2010).

  • Synthesis of Polymeric Materials : It has been utilized in the synthesis and characterization of functional polymers, specifically ionic polyacetylenes with 4-nitrobenzenesulfonyl substituents (Gal et al., 2015).

  • Vibrational Spectroscopy and Theoretical Studies : It's subject to vibrational spectroscopic studies to understand its properties and applications in various biologically active compounds (Nagarajan & Krishnakumar, 2018).

  • General-Base Catalysed Reactions in Organic Synthesis : Its selectivities for solvolyses are consistent with third-order terms in the rate law, contributing to understanding ‘normal’ behavior in organic synthesis (Bentley & Jones, 1992).

  • Synthesis of Green Chemicals : A study focused on the green synthesis of 3-nitrobenzenesulfonyl chloride, an important reactive dye intermediate, demonstrating its role in eco-friendly chemical manufacturing (Chen Zhong-xiu, 2009).

Safety And Hazards

4-Methoxy-2-nitrobenzenesulfonyl Chloride is classified as a skin corrosive and eye irritant . It may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-methoxy-2-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO5S/c1-14-5-2-3-7(15(8,12)13)6(4-5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHAPVZVXLHURO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171039
Record name 4-Methoxy-2-nitrobenzenesulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-nitrobenzenesulfonyl Chloride

CAS RN

18092-54-1
Record name 4-Methoxy-2-nitrobenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18092-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-2-nitrobenzenesulphonyl chloride
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Record name 4-Methoxy-2-nitrobenzenesulphonyl chloride
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Record name 4-methoxy-2-nitrobenzenesulphonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
V Fülöpová, L Cziesla, M Fleming, Y Lu… - ACS Combinatorial …, 2015 - ACS Publications
… The synthesis was fully compatible with all of the tested building blocks, with the exception of 4-methoxy-2-nitrobenzenesulfonyl chloride, which contained the electron-donating OCH 3 …
Number of citations: 11 pubs.acs.org
P Králová, M Soural - The Journal of Organic Chemistry, 2021 - ACS Publications
… Intermediate 3g (R 2 = 4-MeO) synthesized using 4-methoxy-2-nitrobenzenesulfonyl chloride required a longer reaction time for the sulfonylation step, and furthermore, its C-arylation to …
Number of citations: 7 pubs.acs.org
RJ Cherney, JJW Duan, ME Voss, L Chen… - Journal of medicinal …, 2003 - ACS Publications
… Commercially available 4-methoxy-2-nitrobenzenesulfonyl chloride was coupled with 3 to give sulfonamide 4, which was subsequently reduced. The resulting aniline 5 was stirred in …
Number of citations: 85 pubs.acs.org
N Lebegue, S Gallet, N Flouquet, P Carato… - Journal of medicinal …, 2005 - ACS Publications
The synthesis of novel thiadiazepine derivatives, that could be considered as constraint analogues of E-7010, are reported. These molecules were evaluated for their antiproliferative …
Number of citations: 100 pubs.acs.org
L Hu, Z Li, Y Li, J Qu, YH Ling, J Jiang… - Journal of medicinal …, 2006 - ACS Publications
… The title compound was obtained from 4-methoxy-2-nitrobenzenesulfonyl chloride and 3-amino-9-ethylcarbazole using a procedure similar to compound 11a. Yield: 80%; yellow solid, …
Number of citations: 128 pubs.acs.org
A Sripada, FY Thanzeel, C Wolf - Chem, 2022 - cell.com
Long-standing impracticalities with optical chiral compound sensing have limited the potential and acceptance of high-throughput experimentation technology despite the introduction of …
Number of citations: 7 www.cell.com
R McGrory - 2023 - theses.gla.ac.uk
… Firstly, 4-methoxy-2nitrobenzenesulfonyl chloride (84) was converted to sulfonamide 85 in quantitative yield using ammonium hydroxide (Scheme 32). The nitro group was then …
Number of citations: 0 theses.gla.ac.uk
L Liu, Y Zhu, Z Liu, T Ye, W Zuo, C Peng, K Xiao… - Molecular …, 2017 - Springer
The bromodomain and extra-terminal proteins (BETs), in particular BRD4, has been reported to play important roles in cancer, inflammation, obesity, cardiovascular disease, and …
Number of citations: 2 link.springer.com
BD Mert, KM Elattar - Current Organic Chemistry, 2018 - ingentaconnect.com
… The reaction of methyl ester of D-alanine 104 with 4-methoxy2-nitrobenzenesulfonyl chloride 105 in a basic solution of ethyl diisopropylamine gave the sulfonamide 106, which on …
Number of citations: 9 www.ingentaconnect.com

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